molecular formula C6H16ClNO2 B1329938 Bis(2-hydroxyethyl)dimethylammonium chloride CAS No. 38402-02-7

Bis(2-hydroxyethyl)dimethylammonium chloride

Cat. No.: B1329938
CAS No.: 38402-02-7
M. Wt: 169.65 g/mol
InChI Key: OPVXPOIGBSHXNM-UHFFFAOYSA-M
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Description

Bis(2-hydroxyethyl)dimethylammonium chloride is a quaternary ammonium compound with the molecular formula C6H16ClNO2. It is commonly used as a cationic surfactant and has applications in various industries due to its antimicrobial and antistatic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-hydroxyethyl)dimethylammonium chloride can be synthesized through the reaction of 2-chloroethanol with dimethylamine under alkaline conditions. The reaction typically requires an inert atmosphere to prevent unwanted side reactions and is carried out at controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and maintained under optimal conditions for the reaction to proceed efficiently. The product is then purified through various techniques such as crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxyethyl)dimethylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield various alkylated derivatives, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

Bis(2-hydroxyethyl)dimethylammonium chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetyltrimethylammonium chloride: Used as a surfactant and antiseptic.

    Tetrabutylammonium chloride: Commonly used as a phase transfer catalyst.

Uniqueness

Bis(2-hydroxyethyl)dimethylammonium chloride is unique due to its dual hydroxyl groups, which enhance its solubility in water and its effectiveness as a surfactant. This makes it particularly useful in applications where both antimicrobial activity and solubility are required .

Properties

IUPAC Name

bis(2-hydroxyethyl)-dimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16NO2.ClH/c1-7(2,3-5-8)4-6-9;/h8-9H,3-6H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVXPOIGBSHXNM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCO)CCO.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20885715
Record name Ethanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N,N-dimethyl-, chloride (1:1)
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Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

38402-02-7
Record name Bis(2-hydroxyethyl)dimethylammonium chloride
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Record name Dimethyl diethanolammonium chloride
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Record name Bis(2-hydroxyethyl)dimethylammonium chloride
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Record name Ethanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N,N-dimethyl-, chloride (1:1)
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Record name Ethanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N,N-dimethyl-, chloride (1:1)
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Record name Bis(2-hydroxyethyl)dimethylammonium chloride
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Record name DIMETHYL DIETHANOLAMMONIUM CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Bis(2-hydroxyethyl)dimethylammonium chloride improve the performance of perovskite solar cells?

A1: [] this compound (BDAC) acts as a conductive passivation contact layer when applied to the surface of perovskite solar cells. This passivation effect targets both positive and negative localized defects within the perovskite layer, reducing energy loss and improving charge carrier transport. Additionally, BDAC inhibits the formation of Pb0, a detrimental byproduct that can hinder performance. This treatment results in enhanced open-circuit voltage (Voc), fill factor (FF), and overall power conversion efficiency (PCE) in both single-junction and tandem perovskite/silicon solar cells.

Q2: What are the key features of this compound in fabric treatment?

A2: [] this compound plays a crucial role in a flame-retardant finishing liquid for fabrics. When incorporated into the finishing solution, it contributes to the solution's good hydrophilicity and permeability. Fabrics treated with this solution exhibit excellent flame resistance, alongside mildew resistance, moth resistance, bacteria resistance, and static electricity resistance. Notably, the treated fabrics maintain strong washing fastness and a soft handfeel.

Q3: Are there any known applications of this compound in biological systems?

A3: [] While not a primary focus of current research, this compound has been used in neuroscience research to study calcium channels. Specifically, it acts as a substitute for extracellular sodium (Na+) due to its non-permeant nature, allowing researchers to isolate and study calcium influx in response to depolarization in neuronal cells.

Q4: Beyond solar cells and fabrics, what other applications utilize this compound?

A4: [] this compound is investigated as a component in heat transfer fluids for refrigeration systems. This application leverages its properties as a non-volatile liquid organic salt.

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